3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Overview
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are characterized by their five-membered heterocyclic structure containing three heteroatoms: nitrogen and sulfur. The presence of the thiadiazole ring makes these compounds valuable in various scientific and industrial applications due to their unique chemical properties.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad range of biological activities . They have been found to exhibit antimicrobial properties , suggesting they may target bacterial cells. Additionally, some 1,3,4-thiadiazole derivatives have shown anticancer activity , indicating potential targets within cancer cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , which could explain the antimicrobial and anticancer activities of these compounds.
Biochemical Pathways
Given the potential disruption of dna replication processes , it’s likely that this compound affects pathways related to cell division and growth. In bacteria, this could lead to inhibited growth and reproduction, while in cancer cells, it could potentially slow or stop tumor growth.
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may result in inhibited growth and reproduction in bacterial cells and potentially slowed or stopped tumor growth in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the thiadiazole ring is reacted with piperidine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the piperidine moiety, which contributes to its distinct properties and applications.
List of Similar Compounds
1,3,4-thiadiazole derivatives
Piperidine derivatives
Other heterocyclic compounds containing sulfur and nitrogen
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOWKTCTHGQHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670539 | |
Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-14-7 | |
Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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